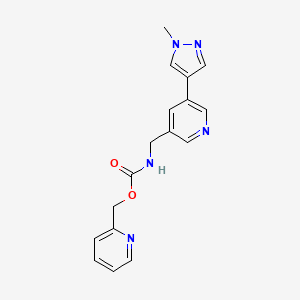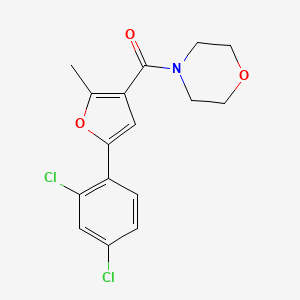
(5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone, also known as DPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Applications De Recherche Scientifique
Cannabinoid Receptor Interaction : A study by Landsman et al. (1997) investigated the effects of various compounds including N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-3-pyrazole-carboxamide (SR141716A) on cannabinoid CB1 receptor-transfected cells. The findings suggest significant interactions with the cannabinoid receptors, implying potential applications in neuropharmacology and the study of cannabinoid receptor pathways (Landsman et al., 1997).
PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a new potential PET agent, [11C]HG-10-102-01, for imaging LRRK2 enzyme in Parkinson's disease. The synthesis involved (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, highlighting its use in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Antioxidant Properties : Research by Balaydın et al. (2010) and Çetinkaya et al. (2012) focused on the synthesis and evaluation of antioxidant properties of various methanone derivatives. These studies contribute to understanding the potential of methanone derivatives, including morpholino methanones, in acting as antioxidants, which can be important in addressing oxidative stress-related diseases (Balaydın et al., 2010); (Çetinkaya et al., 2012).
Anti-Proliferative Activity : A study by Al‐Ghorbani et al. (2017) on novel 4-benzyl-morpholine-2-carboxylic acid derivatives demonstrated significant anti-proliferative activity in vitro against various neoplastic cells. This research suggests the potential of morpholino methanone derivatives in cancer therapy (Al‐Ghorbani et al., 2017).
Acetylcholinesterase Inhibition : Saeedi et al. (2019) reported the design and synthesis of arylisoxazole-phenylpiperazine derivatives, showing potent inhibitory activity against acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's. This includes compounds such as 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, indicating the importance of methanone derivatives in developing treatments for neurological conditions (Saeedi et al., 2019).
Propriétés
IUPAC Name |
[5-(2,4-dichlorophenyl)-2-methylfuran-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-13(16(20)19-4-6-21-7-5-19)9-15(22-10)12-3-2-11(17)8-14(12)18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFGZONXOLEQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515906.png)
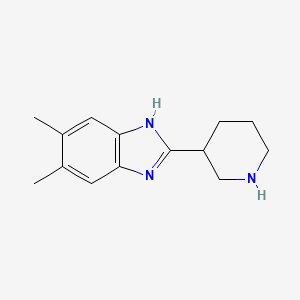
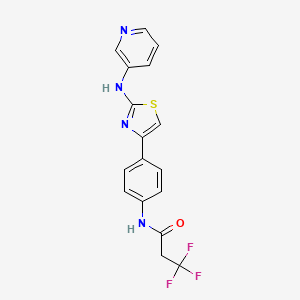

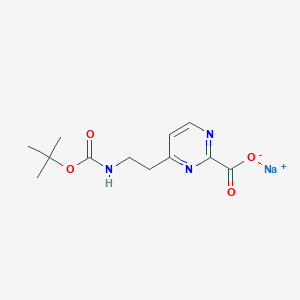
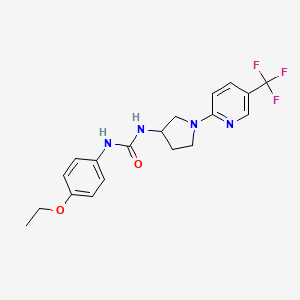
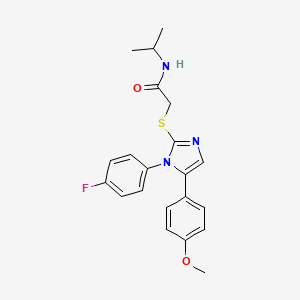
![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2515920.png)
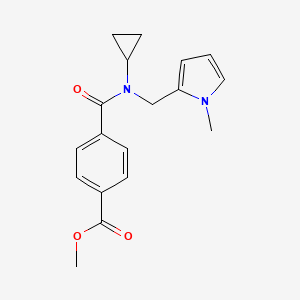
![5-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2515925.png)

